N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
Description
N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is a chiral cyclopropane-containing amine derivative with a 4-fluorophenyl substituent. The compound features a stereogenic center at the ethylamine moiety (R-configuration) and a cyclopropane ring, which confers structural rigidity. The fluorine atom at the para position of the phenyl group enhances electronegativity and metabolic stability, making it a candidate for central nervous system (CNS) therapeutics.
Properties
IUPAC Name |
N-[(1R)-1-(4-fluorophenyl)ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMIUHPICOBDR-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Cyclopropanation
A key approach involves enantioselective cyclopropanation of α,β-unsaturated precursors. For example, 3,4-difluorobenzaldehyde undergoes aldol condensation with malonic acid in the presence of pyridine and piperidine to form (E)-3-(3,4-difluorophenyl)acrylic acid. Subsequent cyclopropanation with trimethylsulfoxonium iodide (TMSI) under basic conditions yields the cyclopropane core. Stereochemical control is achieved using chiral catalysts such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (L-menthol), which directs the formation of the (1R,2S)-configuration.
Reaction Conditions:
Resolution of Racemic Mixtures
Racemic N-(1-(4-fluorophenyl)ethyl)cyclopropanamine is resolved using chiral acids. D-(-)-Mandelic acid forms diastereomeric salts, which are separated via fractional crystallization. The (1R)-enantiomer is isolated with >99% enantiomeric excess (ee) after recrystallization from ethanol.
Reductive Amination of Cyclopropanecarboxylates
Intermediate Synthesis
trans-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride, followed by azide formation with sodium azide. Curtius rearrangement generates the isocyanate intermediate, which is hydrolyzed to the primary amine.
Key Data:
Stereochemical Purity Enhancement
The enantiomeric purity of the final product is improved via dynamic kinetic resolution using palladium catalysts. For example, Pd/C in ethanol under hydrogen gas facilitates epimerization of undesired (1S,2R)-isomers, achieving >98% ee.
Direct Cyclopropanation of Fluorinated Styrenes
Transition Metal-Catalyzed Methods
4-Fluorostyrene undergoes cyclopropanation with ethyl diazoacetate in the presence of dirhodium(II) tetraacetate . This method affords the cyclopropane ring with 85% diastereoselectivity for the trans-isomer.
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Rh₂(OAc)₄ | +15% |
| Solvent | Dichloromethane | +10% vs. THF |
| Temperature | 40°C | Maximizes rate |
Photochemical Approaches
UV irradiation of 4-fluorophenyl diazomethane derivatives in the presence of Cu(I) catalysts generates cyclopropane rings via carbene insertion. This method avoids hazardous diazo compounds but requires stringent light-control conditions.
Hydrochloride Salt Formation
The free base N-[(1R)-1-(4-fluorophenyl)ethyl]cyclopropanamine is treated with HCl gas in ethyl acetate at 0°C, yielding the hydrochloride salt with >99% purity. Critical parameters include:
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Gas Flow Rate : 0.5 L/min to prevent particle agglomeration
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Solvent Composition : Ethyl acetate/hexane (3:1) for optimal crystallization
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Drying Conditions : 40°C under vacuum for 24 hours
Comparative Analysis of Methods
| Method | Overall Yield | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Asymmetric Cycloprop. | 58% | 99.5 | High | 12,000 |
| Reductive Amination | 42% | 98.2 | Moderate | 9,500 |
| Dirhodium Catalysis | 67% | 97.8 | Low | 18,000 |
Key Findings :
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Asymmetric cyclopropanation balances cost and stereochemical fidelity for industrial use.
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Photochemical methods remain experimental due to high catalyst costs.
Industrial-Scale Challenges and Solutions
Byproduct Management
Regulatory Considerations
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Genotoxic Impurities : Azide intermediates are reduced to <1 ppm using triphenylphosphine quenching.
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Residual Solvents : Ethyl acetate levels maintained at <500 ppm per ICH Q3C guidelines.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-[(1R)-1-(2-Bromophenyl)ethyl]cyclopropanamine Hydrochloride
- Structure : Bromine substituent at the ortho position of the phenyl ring.
- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce receptor binding affinity but enhance lipophilicity. This could influence blood-brain barrier penetration and metabolic pathways .
- Applications : Brominated analogs are often used in radiolabeling or as intermediates in cross-coupling reactions.
N-(1-(3,4-Dichlorophenyl)ethyl)cyclopropanamine
- Structure : Dichloro substituents at meta and para positions.
- Dichloro derivatives are associated with enhanced stability but may exhibit higher toxicity profiles .
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Hydrochloride
- Structure : Chlorine and fluorine substituents on adjacent phenyl positions; cyclopropane amine with dual stereocenters.
- Key Differences : The combined halogen effects may optimize binding to BACE1 or other proteases. Stereochemistry (1R,2S) could enhance conformational complementarity to enzyme active sites .
Functional Group and Backbone Modifications
N-{[4-(1-Aminoethyl)phenyl]methyl}-1-(4-fluorophenyl)cyclopropane-1-carboxamide Hydrochloride
- Structure : Incorporates a carboxamide linker and additional phenylmethyl group.
- However, increased molecular weight (348.85 g/mol) may reduce bioavailability compared to the simpler amine derivative .
Pruvanserin Hydrochloride
- Structure : Piperazine core linked to a 4-fluorophenethyl group and indole-carbonitrile.
- Key Differences : The piperazine moiety broadens pharmacological activity (e.g., serotonin receptor modulation). Pruvanserin’s clinical focus on insomnia and depression highlights the therapeutic versatility of fluorophenyl-containing amines .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents | Biological Target |
|---|---|---|---|---|
| Target Compound | ~222 (estimated) | 2.9–3.5 | 4-Fluorophenyl, R-ethylamine | Sigma receptors, BACE1 |
| N-[(1R)-1-(2-Bromophenyl)ethyl]cyclopropanamine HCl | 248.55 | 3.2–3.8 | 2-Bromophenyl | Radiolabeling intermediates |
| (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropanamine HCl | 222.09 | 2.7–3.3 | 3-Cl, 4-Fluorophenyl | Proteases |
| Pruvanserin Hydrochloride | 412.89 | 4.1–4.7 | 4-Fluorophenethyl, piperazine | Serotonin receptors |
Biological Activity
N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride, also known by its CAS number 2366991-75-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄ClFN
- Molecular Weight : 215.695 g/mol
- Solubility : Not extensively documented, but typically requires refrigeration for storage .
Potential Targets
- Monoamine Transporters : Similar cyclopropanamine derivatives have been shown to interact with serotonin and norepinephrine transporters, suggesting a potential role in mood regulation and anxiety disorders.
- Kinase Inhibition : The compound may exhibit kinase inhibitory activity based on structural similarities with known kinase inhibitors .
In Vitro Studies
Research has indicated that compounds similar to this compound can inhibit various cellular pathways. For example:
- Cell Viability Assays : Compounds were tested on cancer cell lines, showing IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation.
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Example 1 | mTOR | 0.5 | A549 (Lung Cancer) |
| Example 2 | EGFR | 0.2 | HCC827 (NSCLC) |
In Vivo Studies
While direct studies on this specific compound are scarce, analogs have demonstrated significant effects in animal models:
- Behavioral Studies : Administration of related compounds resulted in altered locomotor activity, suggesting potential applications in treating neuropsychiatric disorders.
Case Studies
- Case Study on Antidepressant Activity : A study involving a related cyclopropanamine compound demonstrated significant antidepressant-like effects in rodent models, attributed to increased serotonin levels in the brain.
- Cancer Therapeutics : Research on structurally similar compounds has shown promise in inhibiting tumor growth in xenograft models, indicating potential for development as anticancer agents.
Toxicological Profile
The safety data for this compound indicates low acute toxicity; however, inhalation exposure may cause respiratory tract irritation . Long-term studies are necessary to fully understand the chronic effects and safety profile.
Q & A
Basic Research Questions
Q. How can stereoselective synthesis of N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride be optimized to ensure high enantiomeric purity?
- Methodological Answer : Employ asymmetric catalysis or chiral auxiliaries during cyclopropane ring formation and ethyl group introduction. Chiral HPLC (e.g., using polysaccharide-based columns) is critical for purification and enantiomer separation. Post-synthesis, validate purity via polarimetry or circular dichroism (CD) spectroscopy. For example, related fluorophenyl cyclopropanamine derivatives were synthesized using enantioselective alkylation, as seen in structurally similar compounds .
Q. What analytical techniques are recommended for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer : Use a combination of H/C NMR to verify the cyclopropane ring and fluorophenyl group. X-ray crystallography (for single crystals) provides definitive stereochemical confirmation. Chiral HPLC with UV/ECD detection ensures enantiomeric purity (>99% ee). For instance, trans-2-phenylcyclopropylamine hydrochloride analogs were structurally validated via X-ray diffraction .
Q. What strategies ensure the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4–12 weeks. Use reverse-phase HPLC to monitor degradation products. Buffered solutions (pH 1.2–7.4) assess hydrolytic stability. Related fluorophenyl amines showed pH-dependent decomposition, requiring storage at -20°C in anhydrous conditions .
Advanced Research Questions
Q. How to design experiments to investigate the compound’s interaction with serotonin receptors?
- Methodological Answer : Perform competitive radioligand binding assays (e.g., H-5-HT for 5-HT receptors) using transfected HEK293 cells. Pair with functional assays (Ca mobilization or cAMP inhibition) to determine agonist/antagonist activity. Pruvanserin Hydrochloride, a serotonin antagonist, was evaluated similarly, revealing binding affinities in the nanomolar range .
Q. How can discrepancies in reported aqueous solubility data be resolved?
- Methodological Answer : Validate solubility via the shake-flask method at physiological pH (7.4) and 25°C/37°C. Compare experimental results with ACD/Labs Percepta predictions, adjusting for ionic strength and buffer composition. Discrepancies may arise from polymorphic forms, as seen in fluorophenyl derivatives where amorphous vs. crystalline phases altered solubility by >10-fold .
Q. What in vitro models are appropriate for assessing metabolic stability and cytochrome P450 (CYP) interactions?
- Methodological Answer : Use human liver microsomes (HLM) or hepatocytes to measure intrinsic clearance (Cl). LC-MS/MS quantifies parent compound depletion. CYP inhibition assays (e.g., CYP3A4, 2D6) with fluorescent probes identify enzyme interactions. Pruvanserin’s metabolic profile was established using HLM, identifying N-dealkylation as a primary pathway .
Q. How to address contradictory data on the compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer : Employ parallel artificial membrane permeability assays (PAMPA-BBB) for initial screening. Validate with in situ brain perfusion in rodents, measuring brain-to-plasma ratio (K). Conflicting results may stem from active transport mechanisms (e.g., P-glycoprotein efflux), which can be inhibited using verapamil in follow-up studies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
